molecular formula C16H16N4O2S B12923125 3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide CAS No. 917908-00-0

3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide

Cat. No.: B12923125
CAS No.: 917908-00-0
M. Wt: 328.4 g/mol
InChI Key: GUZNFYCIGOUOHN-UHFFFAOYSA-N
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Description

3-Isopropoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide is a compound that belongs to the class of thienopyrimidines Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in solvents such as xylene or toluene, with the addition of desiccants like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

3-Isopropoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for the development of anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its isopropoxy group and the thieno[2,3-d]pyrimidine core contribute to its potential as a kinase inhibitor, setting it apart from other similar compounds .

Properties

CAS No.

917908-00-0

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

3-propan-2-yloxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide

InChI

InChI=1S/C16H16N4O2S/c1-9(2)22-13-7-10(14(17)21)3-4-12(13)20-15-11-5-6-23-16(11)19-8-18-15/h3-9H,1-2H3,(H2,17,21)(H,18,19,20)

InChI Key

GUZNFYCIGOUOHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)N)NC2=C3C=CSC3=NC=N2

Origin of Product

United States

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